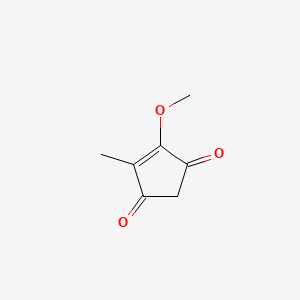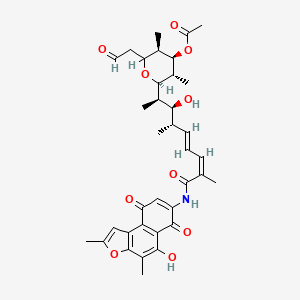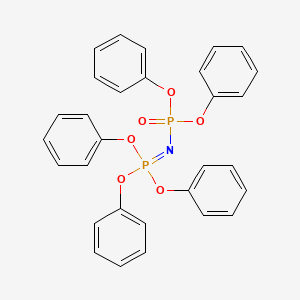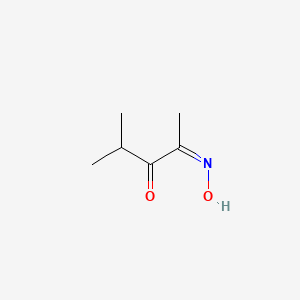![molecular formula C13H17F2NO2 B14717949 Ethyl 4-[bis(2-fluoroethyl)amino]benzoate CAS No. 13452-71-6](/img/structure/B14717949.png)
Ethyl 4-[bis(2-fluoroethyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[bis(2-fluoroethyl)amino]benzoate: is an organic compound with the molecular formula C13H17F2NO2. It consists of 17 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 fluorine atoms . This compound is known for its unique structure, which includes a benzoate group and a bis(2-fluoroethyl)amino group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[bis(2-fluoroethyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzoic acid and 2-fluoroethylamine.
Reaction: The 4-aminobenzoic acid is reacted with 2-fluoroethylamine in the presence of a suitable catalyst to form the intermediate compound.
Esterification: The intermediate compound is then esterified with ethanol in the presence of an acid catalyst to form this compound.
The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial production also involves purification steps such as distillation and crystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[bis(2-fluoroethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[bis(2-fluoroethyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-[bis(2-fluoroethyl)amino]benzoate involves its interaction with specific molecular targets. The bis(2-fluoroethyl)amino group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[bis(2-fluoroethyl)amino]benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the bis(2-fluoroethyl)amino group, leading to different chemical properties.
Ethyl 4-[bis(2-chloroethyl)amino]benzoate: Contains chlorine atoms instead of fluorine, resulting in different reactivity and applications.
Ethyl 4-[bis(2-bromoethyl)amino]benzoate: Contains bromine atoms, which also affect its chemical behavior.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
13452-71-6 |
|---|---|
Molekularformel |
C13H17F2NO2 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
ethyl 4-[bis(2-fluoroethyl)amino]benzoate |
InChI |
InChI=1S/C13H17F2NO2/c1-2-18-13(17)11-3-5-12(6-4-11)16(9-7-14)10-8-15/h3-6H,2,7-10H2,1H3 |
InChI-Schlüssel |
YYQWFQQDHJWAAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCF)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)







